3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms. This compound is notable for its trifluoromethyl group, which enhances its biological activity and chemical stability. The compound is classified under oxadiazoles, which are known for their diverse pharmacological properties.
The compound's chemical identity can be traced through various databases such as PubChem and ChemicalBook, where it is cataloged with specific identifiers like the CAS number 1350989-24-0. These resources provide detailed information regarding its synthesis, properties, and applications in scientific research.
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, specifically the 1,2,4-oxadiazole subclass. Oxadiazoles are recognized for their utility in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves cyclization reactions that incorporate azetidine derivatives and trifluoromethyl groups. A common method includes the reaction of an acylhydrazide with a trifluoromethyl-substituted reagent under acidic conditions to facilitate the formation of the oxadiazole ring.
In one synthetic route, trifluoroacetic acid acts as both a solvent and a reagent to promote cyclization. The reaction conditions often require careful control of temperature and time to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography may be employed to purify the final product.
The molecular structure of 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole can be represented as follows:
This indicates the presence of three fluorine atoms attached to a carbon atom in the trifluoromethyl group, contributing to the compound's unique properties.
The molecular weight of this compound is approximately 193.14 g/mol. The structural formula reveals a five-membered ring with two nitrogen atoms and one oxygen atom in the oxadiazole moiety.
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole can participate in various chemical reactions typical of oxadiazoles. These include nucleophilic substitutions and electrophilic additions due to the electron-withdrawing nature of the trifluoromethyl group.
The presence of the trifluoromethyl group enhances reactivity towards nucleophiles, making this compound a suitable candidate for further derivatization in synthetic organic chemistry. Reactions may involve coupling with other functional groups or integration into larger molecular frameworks.
The mechanism of action for compounds like 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole often involves interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
Research indicates that similar oxadiazole derivatives exhibit significant biological activity against various pathogens and cancer cells by modulating receptor activity or inhibiting enzyme function.
The compound is typically characterized by its solid state at room temperature and exhibits high thermal stability due to the presence of strong C-F bonds in the trifluoromethyl group.
Chemical properties include solubility in polar solvents like dimethyl sulfoxide and dimethylformamide. Its stability under acidic conditions makes it suitable for various synthetic applications.
Relevant data indicates that this compound can withstand moderate temperatures without significant degradation, making it viable for laboratory use.
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can enhance its therapeutic efficacy.
Research has shown that derivatives of oxadiazoles exhibit antimicrobial and anticancer activities, making them valuable in drug discovery programs aimed at treating resistant strains of bacteria or specific types of cancer cells.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: